molecular formula C20H17FN2O2S B3019008 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one CAS No. 946293-46-5

3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one

Cat. No. B3019008
CAS RN: 946293-46-5
M. Wt: 368.43
InChI Key: PTHCMJKBCKSXBW-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 3-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one

The compound 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is a derivative of the thieno[3,4-c]pyrazole class, which is known for its pharmacological properties. The presence of the 4-fluorophenyl group suggests potential biological activity, as fluorine atoms are often included in pharmaceuticals to enhance their properties, such as metabolic stability and binding affinity .

Synthesis Analysis

The synthesis of related thieno[3,4-c]pyrazole derivatives involves the cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones, which are prepared by reacting 3-dimethylaminomethylenethiophene-2,4(3H,5H)-dione with arylhydrazines . Additionally, the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, which are structurally related to the compound , has been reported through a one-pot multicomponent protocol involving the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles and methyl thioglycolate in the presence of sodium methoxide .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction and spectroscopic studies . These methods are crucial for determining the precise arrangement of atoms within the molecule, which is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds within this class can undergo Diels–Alder reactions, which are a type of cycloaddition reaction that forms a six-membered ring. For example, thieno[2,3-c]pyran-3-ones and thieno[3,2-c]pyranones undergo Diels–Alder reactions with alkynes to yield benzothiophenes after the loss of carbon dioxide . This type of reactivity is significant for the synthesis of complex heterocyclic structures that are often found in pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in organic solvents, given the presence of both aromatic and heteroaromatic rings, as well as a potential for hydrogen bonding due to the pyrazinone moiety. The fluorine atom could also affect the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross biological membranes and bind to targets with high affinity .

Scientific Research Applications

Synthesis and Structural Characterization

Research in the field of synthetic chemistry has led to the development of various compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of 4H-thieno[3,4-c]pyrazole derivatives demonstrated remarkable analgesic, anti-inflammatory, and antipyretic activities, along with platelet anti-aggregating activity in vitro comparable to that of acetylsalicylic acid (Menozzi et al., 1992). These findings suggest potential therapeutic applications for structurally related compounds in managing pain, inflammation, and fever.

Photophysical and Physicochemical Properties

Compounds related to the chemical structure of interest have been studied for their photophysical properties. For instance, multi-step synthesis, photophysical, and physicochemical investigations of novel pyrazoline heterocyclic D-π-A chromophores have been conducted, demonstrating their potential as fluorescent chemosensors for the detection of Fe3+ metal ions (Khan, 2020). This application is significant for environmental monitoring and analytical chemistry, where sensitive and selective detection of metal ions is crucial.

properties

IUPAC Name

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-13-3-8-17(14(2)11-13)18(24)12-26-19-20(25)23(10-9-22-19)16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHCMJKBCKSXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one

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